Hdac-IN-39

Epigenetics Cytoskeleton Drug Resistance

Overcome drug resistance where single-target agents fail. HDAC-IN-39 (16c) is a synthetic small molecule that simultaneously inhibits HDAC1/2/3 and disrupts microtubule polymerization. - Potency: HDAC1 IC50 = 1.07 μM; GI50 = 12-22 nM in vincristine/etoposide-resistant NPC cells (KB-Vin, KB-7D) - Mechanism: Induces G2/M arrest and histone hyperacetylation; circumvents P-gp efflux - Supply: Validated analytical data; suitable for resistance mechanism studies and SAR optimization

Molecular Formula C27H26N4O4S
Molecular Weight 502.6 g/mol
Cat. No. B15142235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHdac-IN-39
Molecular FormulaC27H26N4O4S
Molecular Weight502.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2NCC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N
InChIInChI=1S/C27H26N4O4S/c1-35-21-14-16-22(17-15-21)36(33,34)31-26-9-5-4-8-25(26)29-18-19-10-12-20(13-11-19)27(32)30-24-7-3-2-6-23(24)28/h2-17,29,31H,18,28H2,1H3,(H,30,32)
InChIKeyHPPZWGKNLWSQRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HDAC-IN-39 (Compound 16c): A Dual‑Mechanism HDAC and Microtubule Inhibitor for Drug‑Resistant Cancer Research Procurement


HDAC‑IN‑39 (compound 16c) is a synthetic small‑molecule inhibitor that targets both histone deacetylases (HDAC1, HDAC2, HDAC3) and microtubule polymerization [1]. It exhibits low‑micromolar HDAC inhibitory potency with IC50 values of 1.07 μM (HDAC1), 1.47 μM (HDAC2), and 2.27 μM (HDAC3) [1]. In addition, HDAC‑IN‑39 induces G2/M cell‑cycle arrest and displays strong cytotoxicity in drug‑resistant cancer cell lines [1].

1 Dual-mechanism studies: HDAC class I inhibition + microtubule dynamics
2 Drug-resistant cancer cell models (P-gp overexpressing, vincristine/etoposide resistant)
3 G2/M cell-cycle arrest and epigenetic pathway interrogation

Why HDAC‑IN‑39 Cannot Be Replaced by a Generic HDAC or Microtubule Inhibitor in Drug‑Resistance Studies


The unique value of HDAC‑IN‑39 lies in its dual mechanism of action: it simultaneously inhibits class I HDAC enzymes and disrupts microtubule dynamics [1]. This dual activity translates into potent cytotoxicity in drug‑resistant cancer cells, where single‑target agents often fail. For instance, HDAC‑IN‑39 demonstrates GI50 values of 12–22 nM in vincristine‑ and etoposide‑resistant nasopharyngeal carcinoma cells, significantly outperforming the clinical microtubule inhibitor ABT‑751 and the selective HDAC inhibitor MS‑275 [1]. Generic substitution with a standard pan‑HDAC inhibitor (e.g., vorinostat) or a pure microtubule‑targeting agent would forfeit this synergistic, resistance‑overcoming phenotype [2].

This Compound
Dual HDAC/microtubule inhibitor with resistance-overcoming phenotype
Generic Substitutes
Single-target pan-HDAC (e.g., vorinostat) or pure microtubule agent (e.g., ABT-751)
Loss of synergistic dual activity; resistant-cell response may not reproduce
Epigenetic/cytoskeletal cross-talk endpoints may differ

HDAC‑IN‑39 Comparative Evidence: Quantified Advantages Over Key Analogs


Dual HDAC/Microtubule Inhibition vs. Single‑Mechanism Comparators

HDAC‑IN‑39 is a dual‑mechanism inhibitor, whereas comparators act through a single pathway. It inhibits HDAC1 (IC50 = 1.07 μM), HDAC2 (1.47 μM), HDAC3 (2.27 μM) and also significantly blocks microtubule polymerization [1]. In contrast, MS‑275 (entinostat) is a pure class I HDAC inhibitor (HDAC1 IC50 = 0.163 μM) [2], and ABT‑751 is a microtubule‑targeting agent that lacks HDAC activity [3].

Mechanism of action
Class-level inference
HDAC1‑3 inhibition + microtubule polymerization block vs. single-target comparators (MS‑275, ABT‑751)
May support resistance-model studies where dual activity is required
Biochemical HDAC and tubulin polymerization assays
Epigenetics Cytoskeleton Drug Resistance

Cytotoxicity in Drug‑Resistant Cancer Cells: HDAC‑IN‑39 vs. Clinical MTAs

HDAC‑IN‑39 displays exceptionally potent growth inhibition in two multidrug‑resistant cell lines. In vincristine‑resistant KB‑Vin cells, the GI50 is 22 nM; in etoposide‑resistant KB‑7D cells, the GI50 is 12 nM [1]. These values are superior to those of the clinical microtubule inhibitor ABT‑751 (IC50 ∼1.5–3.4 μM in neuroblastoma cells ) and to the selective HDAC inhibitor MS‑275, which was less effective in the same model [1].

Potency in drug-resistant cells
Cross-study comparable
GI50 12–22 nM (KB-Vin, KB-7D) vs. ABT-751 IC50 ≈ 1.5–3.4 μM; reported 68‑ to 283‑fold difference
Reported higher potency in resistant nasopharyngeal models; context-dependent
Vincristine- and etoposide-resistant cell lines; endpoint review required
Chemoresistance Nasopharyngeal Carcinoma Cytotoxicity

HDAC Isoform Selectivity Profile: Moderate Preference Over HDAC8

HDAC‑IN‑39 inhibits class I HDACs 1, 2, and 3 with IC50 values of 1.07 μM, 1.47 μM, and 2.27 μM, respectively, while exhibiting only weak activity against HDAC8 (IC50 >10 μM) [1]. This represents a >9‑fold selectivity for HDAC1 over HDAC8. In comparison, the pan‑HDAC inhibitor vorinostat (SAHA) shows nanomolar potency against both HDAC1 (IC50 ≈ 10 nM) and HDAC8 (IC50 ≈ 1.5 μM) [2], resulting in a much broader inhibition profile.

Isoform selectivity
Cross-study comparable
HDAC1 IC50 1.07 μM, HDAC8 IC50 >10 μM (>9‑fold selective) vs. vorinostat (SAHA) HDAC1 IC50 ~10 nM, HDAC8 ~1.5 μM
Moderate class I selectivity may reduce broad HDAC off-target effects
Biochemical enzyme assays; selectivity interpretation may require further validation
HDAC Selectivity Class I HDAC Target Engagement

Unique Structural Motif: Stilbene‑Like Skeleton Enabling Dual Activity

HDAC‑IN‑39 contains a stilbene‑like core structure that is uncommon among commercial HDAC inhibitors and is believed to confer its dual HDAC‑ and microtubule‑targeting properties [1]. This scaffold is distinct from the hydroxamic acid (e.g., vorinostat) or benzamide (e.g., MS‑275) chemotypes that dominate the HDAC inhibitor landscape. The structural novelty provides a differentiated starting point for lead optimization programs aimed at overcoming drug resistance.

Chemical scaffold
Class-level inference
Stilbene‑like N‑phenyl‑4‑(2‑phenylsulfonamido)‑benzamide core, distinct from hydroxamic acid or benzamide chemotypes
Structural novelty may offer differentiated lead optimization vectors
Synthesis and characterization reported; SAR exploration context
Medicinal Chemistry Structure‑Activity Relationship Lead Optimization

Optimal Scientific and Procurement Scenarios for HDAC‑IN‑39 Based on Differentiated Evidence


Investigating Mechanisms of Acquired Resistance to Microtubule‑Targeting Agents

Use HDAC‑IN‑39 in vincristine‑ or etoposide‑resistant nasopharyngeal carcinoma models (KB‑Vin, KB‑7D) to study how dual HDAC/microtubule inhibition circumvents P‑gp‑mediated drug efflux and other resistance pathways. The compound's low‑nanomolar GI50 in these cells (12–22 nM) [1] makes it ideal for elucidating resistance‑overcoming mechanisms that single‑target inhibitors cannot address.

Dual‑Mechanism Phenotypic Screening in Cancer Epigenetics and Cytoskeletal Biology

Employ HDAC‑IN‑39 in high‑content screening campaigns where simultaneous modulation of chromatin state (via HDAC inhibition) and microtubule dynamics is desired. Its moderate class I HDAC selectivity (HDAC1 IC50 = 1.07 μM, HDAC8 IC50 >10 μM) [1] reduces the confounding effects of broad HDAC inhibition, enabling cleaner interpretation of compound‑induced phenotypes.

Lead Optimization Scaffold for Dual‑Target Inhibitors

Utilize the stilbene‑like core of HDAC‑IN‑39 [2] as a template for structure‑activity relationship (SAR) studies. The scaffold's dual activity against HDACs and microtubules can be further optimized to improve potency, selectivity, or pharmacokinetic properties, offering a differentiated path compared to traditional hydroxamic acid or benzamide series.

Validation of HDAC1/2/3 Inhibition in Drug‑Resistant Tumor Microenvironments

Confirm target engagement and downstream signaling effects (e.g., histone H3 hyperacetylation, p21 induction) in chemoresistant cancer cells. HDAC‑IN‑39's combination of HDAC1‑3 inhibition and G2/M arrest [1] provides a defined tool to dissect the relative contributions of epigenetic regulation and cell‑cycle control in resistance.

Application
Selection Property
Validation Focus
Drug-resistant nasopharyngeal carcinoma models
Dual-mechanism activity context
Resistance-overcoming mechanism endpoint review
Epigenetic and cytoskeletal biology screening
Moderate class I HDAC selectivity
Phenotypic readout interpretation without broad HDAC confounding
Lead optimization scaffold for dual-target inhibitors
Stilbene‑like core distinct from standard HDAC chemotypes
SAR expansion and IP-differentiated series exploration
Target engagement in chemoresistant tumor microenvironment
HDAC1‑3 inhibition + G2/M arrest profile
Histone hyperacetylation and cell-cycle control pathway dissection

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hdac-IN-39

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.